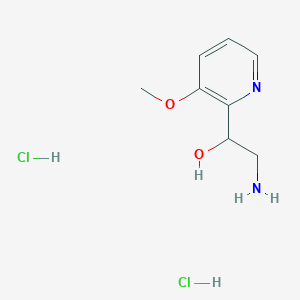![molecular formula C23H20F3N3O2 B2939407 (4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone CAS No. 866154-39-4](/img/structure/B2939407.png)
(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of TFMP involves several steps. Researchers have designed and characterized a series of derivatives based on the 4-phenylpiperazino scaffold. These derivatives were synthesized and characterized using various techniques, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR . The synthetic route likely includes the introduction of the trifluoromethyl group and the pyridinyl ether moiety, followed by the formation of the piperazino ring.
Aplicaciones Científicas De Investigación
Antibacterial Activity
A study by Nagaraj, Srinivas, & Rao (2018) synthesized a series of novel compounds including (4-phenylpiperazino)methanones and evaluated their antibacterial activity. Certain compounds in this series exhibited significant inhibition of bacterial growth, suggesting their potential in antibacterial drug development.
Acetylcholinesterase Inhibition
Research by Saeedi et al. (2019) focused on synthesizing arylisoxazole‐phenylpiperazine derivatives and evaluating them as acetylcholinesterase inhibitors. These compounds showed selective inhibition of acetylcholinesterase, indicating their potential use in treating neurodegenerative diseases like Alzheimer's.
Structural Analysis
Rodríguez-Mora et al. (2013) analyzed the crystal structure of a related compound, (E)-phenyl(pyridin-2-yl)methanone oxime, revealing details about its molecular arrangement and interactions. This type of structural analysis is crucial for understanding the properties and potential applications of similar compounds in scientific research (Rodríguez-Mora et al., 2013).
Antitumor Activity
Prinz et al. (2017) synthesized a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, which demonstrated significant antiproliferative properties against cancer cell lines. These compounds also effectively inhibited tubulin polymerization and induced G2/M phase cell cycle arrest in tumor cells, suggesting their potential as antitumor agents (Prinz et al., 2017).
Antioxidant Properties
A study by Çetinkaya, Göçer, Menzek, & Gülçin (2012) investigated the synthesis and antioxidant properties of compounds structurally related to (4-phenylpiperazino)methanone. They found that these compounds displayed effective antioxidant power, suggesting their potential use in oxidative stress-related conditions.
Antimicrobial Activity
In a study by Kumar, Meenakshi, Kumar, & Kumar (2012), a series of (4-phenylpiperazin-1-yl)methanone derivatives showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This indicates their potential application in developing new antimicrobial agents.
Propiedades
IUPAC Name |
(4-phenylpiperazin-1-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2/c24-23(25,26)18-8-11-21(27-16-18)31-20-9-6-17(7-10-20)22(30)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOAYSAMXPLAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

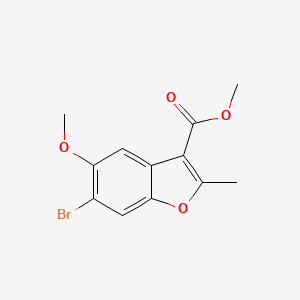
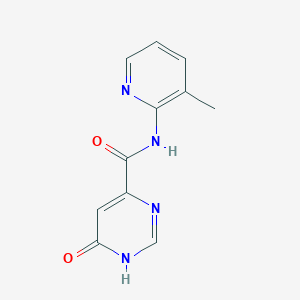
![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2939327.png)
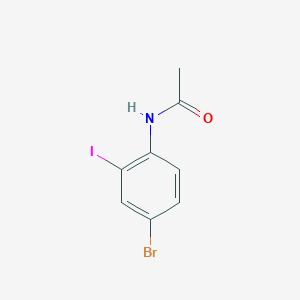
![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)
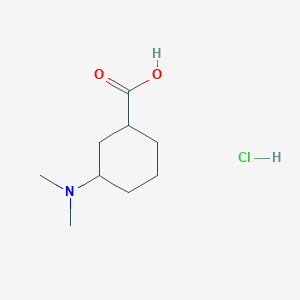
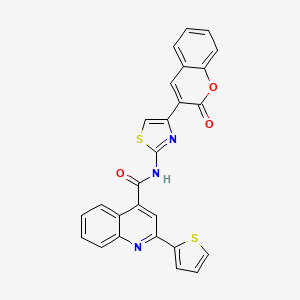
![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)
![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)
![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)
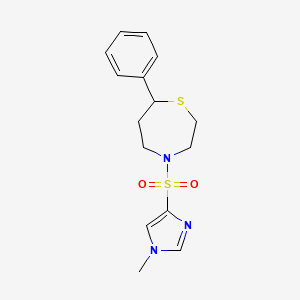
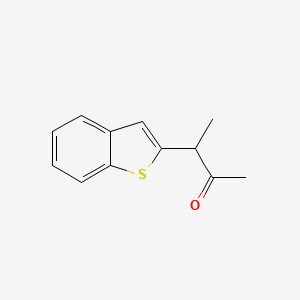
![N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide](/img/structure/B2939345.png)
